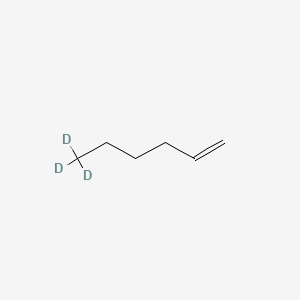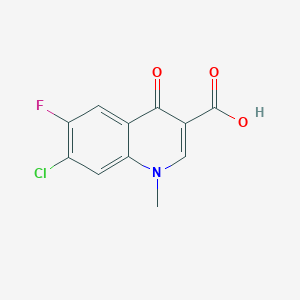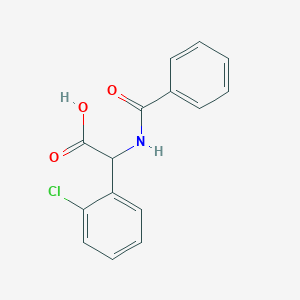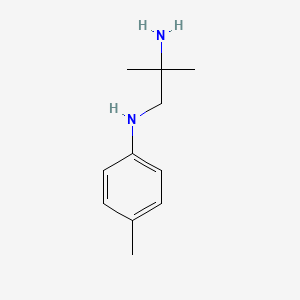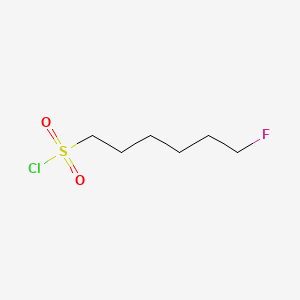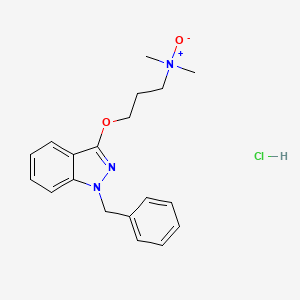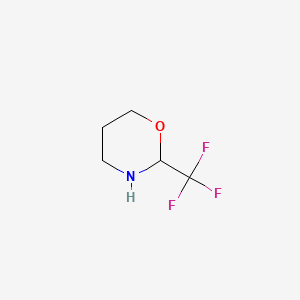
2-(Trifluoromethyl)-1,3-oxazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-1,3-oxazinane is an organic compound characterized by the presence of a trifluoromethyl group attached to an oxazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-1,3-oxazinane typically involves the introduction of a trifluoromethyl group into an oxazinane ring. One common method is the nucleophilic trifluoromethylation, where a trifluoromethyl anion is introduced to a suitable precursor under specific conditions. This can be achieved using reagents such as Ruppert-Prakash reagent (CF3SiMe3) in the presence of a fluoride source .
Industrial Production Methods: Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. This approach uses readily available organic precursors and facilitates the rapid generation of trifluoromethyl-containing molecules . The use of flow technology allows for scalability and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various trifluoromethyl derivatives .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1,3-oxazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-1,3-oxazinane involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological molecules. This interaction can modulate various biochemical pathways, leading to desired effects .
Comparaison Avec Des Composés Similaires
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Comparison: 2-(Trifluoromethyl)-1,3-oxazinane is unique due to its oxazinane ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other trifluoromethyl-containing compounds .
Propriétés
Numéro CAS |
31185-60-1 |
|---|---|
Formule moléculaire |
C5H8F3NO |
Poids moléculaire |
155.12 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1,3-oxazinane |
InChI |
InChI=1S/C5H8F3NO/c6-5(7,8)4-9-2-1-3-10-4/h4,9H,1-3H2 |
Clé InChI |
UTELQXWOCKXWAR-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(OC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


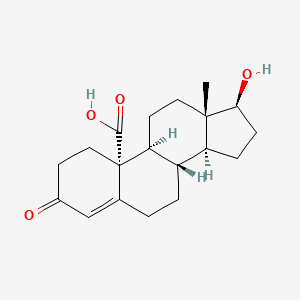
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)
